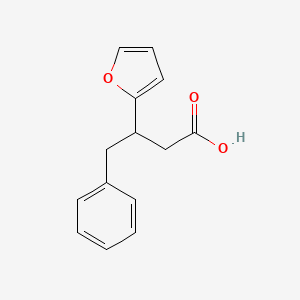

3-(Furan-2-yl)-4-phenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKVXLMSCXJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387780 | |

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92190-42-6 | |

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(Furan-2-yl)-4-phenylbutanoic Acid (CAS No. 92190-42-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-(Furan-2-yl)-4-phenylbutanoic acid, a synthetic organic compound with potential applications in antimicrobial research. The document details its chemical identity, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for scientific and research purposes.

Chemical Identity

| Property | Value | Reference |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 92190-42-6 | [1] |

| Molecular Formula | C₁₄H₁₄O₃ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Synonyms | 3-(Furan-2-yl)-4-phenyl-butyric acid, 3-(2-furyl)-4-phenylbutanoic acid | [2][3] |

Synthesis

The synthesis of this compound (designated as compound 2a in the cited literature) is achieved through the hydroarylation of 3-(furan-2-yl)propenoic acid with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

3-(Furan-2-yl)propenoic acid (precursor)

-

Benzene (reactant and solvent)

-

Aluminum chloride (AlCl₃) (catalyst)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of AlCl₃ (1.8 mmol) in benzene (2 mL) at room temperature, add 3-(furan-2-yl)propenoic acid (0.36 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash with water (3 x 50 mL).

-

Dry the combined organic layer over Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the product, this compound.

Note: The highest reported yield for this reaction is 65%.[4] Prolonging the reaction time to 4 hours can lead to a decrease in yield.[4]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity

This compound has demonstrated antimicrobial activity against a range of microorganisms.[4][5][6]

Antimicrobial Activity Data

| Microorganism | Concentration | Activity | Reference |

| Candida albicans (ATCC 10231) | 64 µg/mL | Growth inhibition | [4][7] |

| Escherichia coli (ATCC 25922) | Not specified | Suppresses growth | [4][5] |

| Staphylococcus aureus (ATCC 29213) | Not specified | Suppresses growth | [4][5] |

Note: The provided data indicates activity at a single concentration for C. albicans and qualitative suppression for E. coli and S. aureus. Further studies are required to determine the Minimum Inhibitory Concentration (MIC) for all susceptible organisms.

Mechanism of Action (Proposed)

The precise mechanism of action for this compound has not been elucidated in the current scientific literature. However, based on the known antimicrobial properties of other furan derivatives, a potential mechanism can be proposed. Furan-containing compounds are known to exert their antimicrobial effects through various pathways, including disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the phenyl and furan rings may facilitate the compound's interaction with and permeation of microbial cell membranes, leading to loss of cellular integrity and subsequent cell death.

Proposed Antimicrobial Mechanism of Action

References

- 1. 3-FURAN-2-YL-4-PHENYL-BUTYRIC ACID CAS#: 92190-42-6 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijabbr.com [ijabbr.com]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

A Technical Guide to the IUPAC Nomenclature of 3-(Furan-2-yl)-4-phenylbutanoic acid

Introduction: The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each distinct substance has a unique and unambiguous name. This guide offers an in-depth analysis of the IUPAC name for the molecule 3-(Furan-2-yl)-4-phenylbutanoic acid, detailing the step-by-step application of nomenclature rules. This process is fundamental for researchers, scientists, and professionals in drug development for precise communication and documentation.

Structural Analysis and Component Identification

The foundation of IUPAC nomenclature is the deconstruction of a molecule into its core components: the principal functional group, the parent chain, and any substituents.

The molecule is composed of:

-

A carboxylic acid functional group (-COOH).

-

A four-carbon aliphatic chain.

-

A phenyl substituent (a benzene ring attached to the chain).

-

A furan substituent (a five-membered heterocyclic aromatic ring containing one oxygen atom).

These components are systematically identified and named according to a set of priority rules. The carboxylic acid group is of the highest priority, thus defining the compound's class and the suffix of its name.[1][2]

Table 1: Summary of Structural Components and IUPAC Naming Conventions

| Component | Identification | IUPAC Rule Application | Resulting Name Fragment |

| Principal Functional Group | Carboxylic Acid (-COOH) | Highest priority group determines the suffix.[1][2] | -oic acid |

| Parent Chain | 4-carbon chain | The longest continuous chain containing the principal group.[1][3][4] | Butan- |

| Substituent 1 | Phenyl group (-C₆H₅) | Aromatic ring as a substituent. | phenyl |

| Locant for Substituent 1 | Carbon 4 | Numbering starts from the carboxyl carbon (C1).[3][4] | 4-phenyl |

| Substituent 2 | Furan group | Heterocyclic ring as a substituent.[5] | furan- |

| Locant for Substituent 2 | Carbon 3 | Numbering starts from the carboxyl carbon (C1).[3][4] | 3-(...) |

| Attachment on Substituent 2 | Position 2 of Furan | Locant indicating the point of attachment on the ring.[5][6] | furan-2-yl |

Systematic Application of IUPAC Nomenclature Rules

The final IUPAC name is assembled through a logical, step-wise process based on the structural analysis.

-

Identification of the Principal Functional Group: The carboxylic acid (-COOH) group has the highest priority among the functional groups present. This dictates that the compound will be named as a carboxylic acid.[1][2]

-

Selection and Naming of the Parent Acid: The longest carbon chain containing the carboxyl group has four carbon atoms. The corresponding alkane is butane. By replacing the "-e" ending of the alkane with "-oic acid," the parent name is established as butanoic acid .[1][4][7]

-

Numbering the Parent Chain: The chain is numbered starting from the carbon of the carboxylic acid group as position 1. This is a fixed rule for acyclic carboxylic acids.[2][3][4]

-

Identification and Naming of Substituents:

-

A phenyl group is attached to carbon 4 (C4). This substituent is named phenyl .

-

A furan ring is attached to carbon 3 (C3). The attachment is at the second position of the furan ring (the oxygen atom being position 1). Therefore, the substituent is named furan-2-yl .[5]

-

-

Assembly of the Final Name: The substituents are listed in alphabetical order ("furan-2-yl" before "phenyl") as prefixes to the parent name. Their positions are indicated by their respective locants.

The complete and correct IUPAC name is therefore This compound .

Experimental Protocols

This section is not applicable. The determination of an IUPAC name is a theoretical process based on a globally recognized set of rules and does not involve experimental procedures.

Visualization of Nomenclature Workflow and Molecular Structure

Diagrams are used to illustrate the logical flow of the naming process and the annotated structure of the molecule.

Conclusion

The systematic application of IUPAC nomenclature rules confirms that This compound is the unambiguous and correct name for the specified chemical structure. This name is derived by prioritizing the carboxylic acid functional group, identifying the four-carbon butanoic acid parent chain, and correctly placing the alphabetized furan-2-yl and phenyl substituents at the C3 and C4 positions, respectively.

References

- 1. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: IUPAC Nomenclature of Carboxylic Acids [jove.com]

- 4. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. acdlabs.com [acdlabs.com]

- 6. Nomenclature of Heterocyclic Compounds.pdf [slideshare.net]

- 7. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Molecular Structure of 3-(Furan-2-yl)-4-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 3-(Furan-2-yl)-4-phenylbutanoic acid. The document details its chemical identity, structural parameters derived from computational studies, and methodologies for its synthesis and spectroscopic characterization. All quantitative data is presented in structured tables for ease of comparison. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound.

Chemical Identity

This compound is a carboxylic acid derivative containing both a furan and a phenyl group. Its fundamental properties are summarized in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 92190-42-6 |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| InChI Key | JHHKVXLMSCXJQL-UHFFFAOYSA-N |

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound has been elucidated through computational studies, specifically using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set. These calculations provide optimized geometric parameters, including bond lengths and bond angles.

Calculated Bond Lengths

The following table summarizes the key calculated bond lengths within the molecule.

| Bond | Bond Length (Å) |

| C=O (Carboxylic Acid) | 1.213 |

| C-O (Carboxylic Acid) | 1.365 |

| O-H (Carboxylic Acid) | 0.971 |

| C-C (Butanoic Chain) | 1.530 - 1.545 |

| C-C (Phenyl Ring) | 1.390 - 1.398 |

| C-H (Phenyl Ring) | 1.085 - 1.087 |

| C-O (Furan Ring) | 1.362 - 1.373 |

| C=C (Furan Ring) | 1.350 - 1.432 |

| C-C (Furan-Chain) | 1.518 |

| C-C (Phenyl-Chain) | 1.530 |

Calculated Bond Angles

The key calculated bond angles that define the molecular shape are presented below.

| Angle | Bond Angle (°) |

| O=C-O (Carboxylic Acid) | 123.5 |

| C-C-C (Butanoic Chain) | 111.8 - 113.5 |

| C-C-C (Phenyl Ring) | 119.7 - 120.2 |

| C-O-C (Furan Ring) | 106.5 |

| C-C=C (Furan Ring) | 107.9 - 108.3 |

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

Materials:

-

3-(Furan-2-yl)propenoic acid

-

Benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1M solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Water

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add 3-(furan-2-yl)propenoic acid (1.0 eq).

-

Add benzene (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Spectroscopic Characterization

Detailed vibrational spectroscopic studies have been performed on this compound.

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique. Key expected vibrational modes include the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-O stretching, and various C-H and C-C vibrations of the aromatic and furan rings.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is generally obtained using a Nd:YAG laser at 1064 nm. This technique provides complementary information to FT-IR, particularly for the non-polar bonds and the skeletal vibrations of the rings.

Experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed scientific literature. However, based on the known chemical shifts of similar structures, a predicted spectrum can be inferred.

-

¹H NMR (Predicted):

-

Phenyl protons: Multiplets in the range of 7.1-7.4 ppm.

-

Furan protons: Signals expected around 6.0-7.5 ppm.

-

Carboxylic acid proton: A broad singlet typically downfield, above 10 ppm.

-

Aliphatic protons (butanoic chain): Multiplets in the range of 2.5-4.0 ppm.

-

-

¹³C NMR (Predicted):

-

Carbonyl carbon: A signal above 170 ppm.

-

Phenyl carbons: Resonances between 125-145 ppm.

-

Furan carbons: Signals in the range of 105-150 ppm.

-

Aliphatic carbons: Peaks in the upfield region, typically between 30-50 ppm.

-

Computational Analysis Workflow

The characterization and understanding of this compound heavily rely on a combination of experimental and computational methods. The following diagram illustrates a typical workflow.

Caption: Workflow for the synthesis, characterization, and computational analysis of this compound.

Signaling Pathways and Logical Relationships

To visualize the logical flow from the molecular structure to its potential biological significance, a simplified relationship diagram is presented. This illustrates how computational analysis of the structure can inform predictions about its activity.

Caption: Logical relationship from molecular structure to predicted biological activity.

An In-depth Technical Guide to 3-(Furan-2-yl)-4-phenylbutanoic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Furan-2-yl)-4-phenylbutanoic acid (CAS No. 92190-42-6), a furan derivative with demonstrated antimicrobial potential. This document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of known physicochemical data, detailed experimental protocols for its synthesis and antimicrobial evaluation, and a discussion of its potential mechanism of action. Visual diagrams generated using Graphviz are provided to illustrate key workflows and potential biological pathways.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 92190-42-6 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 230.26 g/mol | [1][2][3][4] |

Table 2: Comparative Physical Properties of Analogous Compounds

| Property | 3-Phenylbutyric Acid | 4-Phenylbutyric Acid |

| Melting Point | 35-38 °C | 49-51 °C[5] |

| Boiling Point | 170-172 °C at 20 mmHg | 165 °C at 10 mmHg[5] |

| Solubility | Data not available | Water: 5.3 g/L at 40 °C[6] |

| pKa | Data not available | Data not available |

Note: The physical properties listed in Table 2 are for structurally similar compounds and should be used as estimations only.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. Computational studies using Density Functional Theory (DFT) have been employed to predict its vibrational spectra (FT-IR and FT-Raman)[7]. Experimental NMR data for a closely related derivative, 3-(Furan-2-yl)-3-(3,4-dimethylphenyl)propanoic acid, provides valuable insight into the expected spectral features of the title compound[8].

Table 3: Predicted and Experimental Spectral Data for this compound and a Key Derivative

| Spectroscopic Technique | Key Peaks / Signals (Predicted or Experimental) | Assignment |

| FT-IR (Predicted) | ~1700 cm⁻¹ | C=O (Carboxylic acid) stretch |

| ~2500-3300 cm⁻¹ (broad) | O-H (Carboxylic acid) stretch | |

| ~3100 cm⁻¹ | C-H (Aromatic/Furan) stretch | |

| ~1600, ~1495 cm⁻¹ | C=C (Aromatic) stretch | |

| ¹H NMR (Experimental, 3-(Furan-2-yl)-3-(3,4-dimethylphenyl)propanoic acid) | δ = 2.22 (s, 6H) | 2x CH₃ |

| δ = 2.91 (dd, 1H, J = 16.1, 7.6 Hz) | CH₂ | |

| δ = 3.11 (dd, 1H, J = 16.1, 8.4 Hz) | CH₂ | |

| δ = 4.49 (t, 1H, J = 8.0 Hz) | CH | |

| δ = 6.07 (d, 1H, J = 3.2 Hz) | Furan-H | |

| δ = 6.28 (dd, 1H, J = 3.2, 1.9 Hz) | Furan-H | |

| δ = 6.96-7.05 (m, 3H) | Aromatic-H | |

| δ = 7.33 (d, 1H, J = 1.9 Hz) | Furan-H | |

| ¹³C NMR (Predicted) | ~175-180 ppm | C=O (Carboxylic acid) |

| ~155 ppm | Furan C-O | |

| ~142 ppm | Furan C-H | |

| ~126-129 ppm | Phenyl C-H | |

| ~110, ~106 ppm | Furan C-H | |

| ~40-45 ppm | Aliphatic CH, CH₂ | |

| Mass Spectrometry (Predicted) | m/z = 230.09 | [M]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the hydroarylation of a 3-(furan-2-yl)propenoic acid precursor. The following protocol is adapted from the literature and describes a general method using a Lewis acid catalyst[8].

3.1.1. Materials and Reagents

-

3-(Furan-2-yl)propenoic acid

-

Benzene (or a substituted arene)

-

Aluminum chloride (AlCl₃) or Triflic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

3.1.2. Procedure (Lewis Acid Catalysis)

-

To a stirred suspension of AlCl₃ (1.8 mmol) in benzene (2 mL) at room temperature, add 3-(furan-2-yl)propenoic acid (0.36 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash with water (3 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product using column chromatography on silica gel.

3.1.3. Procedure (Brønsted Acid Catalysis)

-

To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol), benzene (0.1 mL), and CH₂Cl₂ (1 mL), add TfOH (0.5 mL, 6.45 mmol).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Pour the mixture into 50 mL of water and extract with chloroform (3 x 50 mL).

-

Combine the organic extracts, wash with water (3 x 50 mL), and dry over Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude product.

Caption: Synthetic workflow for this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound and its derivatives has been evaluated against various microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus[8]. A standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC).

3.2.1. Materials and Reagents

-

Test compound (this compound)

-

Microbial strains (C. albicans, E. coli, S. aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

96-well microtiter plates

-

Sterile pipette tips and other laboratory equipment

3.2.2. Procedure

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Caption: Workflow for antimicrobial susceptibility testing.

Biological Activity and Potential Signaling Pathways

Furan derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][7]. The antimicrobial efficacy of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been demonstrated against both bacteria and fungi[8].

The precise mechanism of action for this compound has not been fully elucidated. However, the antimicrobial activity of furan derivatives is generally attributed to several mechanisms:

-

Inhibition of Microbial Enzymes: The furan ring can interact with and inhibit essential microbial enzymes, disrupting critical metabolic pathways[9].

-

Cell Membrane Disruption: Some furan derivatives can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death[10]. Furan derivatives can affect cell membrane function and permeability[10].

-

DNA Damage: Certain furan compounds, particularly nitrofurans, can be reduced within microbial cells to reactive intermediates that cause damage to DNA[1].

Based on the known mechanisms of related compounds, a potential signaling pathway for the antimicrobial action of this compound could involve the disruption of microbial cellular processes, leading to the inhibition of growth and proliferation.

Caption: Potential antimicrobial mechanisms of furan derivatives.

Conclusion

This compound is a promising scaffold for the development of new antimicrobial agents. This technical guide has consolidated the available information on its chemical and physical properties, provided detailed experimental protocols for its synthesis and biological evaluation, and explored its potential mechanisms of action. Further research is warranted to fully characterize its physical properties, elucidate its specific molecular targets and signaling pathways, and evaluate its therapeutic potential in preclinical and clinical settings.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. biojournals.us [biojournals.us]

- 3. 3-FURAN-2-YL-4-PHENYL-BUTYRIC ACID | 92190-42-6 [chemicalbook.com]

- 4. 3-FURAN-2-YL-4-PHENYL-BUTYRIC ACID CAS#: 92190-42-6 [chemicalbook.com]

- 5. 4-Phenylbutyric acid 99 1821-12-1 [sigmaaldrich.com]

- 6. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]

- 7. ijabbr.com [ijabbr.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectroscopic and Biological Insights into 3-(Furan-2-yl)-4-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Furan-2-yl)-4-phenylbutanoic acid, a molecule of interest in medicinal chemistry. This document details its synthesis, spectral characteristics, and potential biological relevance, offering a valuable resource for researchers engaged in drug discovery and development.

Spectroscopic Data

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis of this compound has been performed using Density Functional Theory (DFT) calculations, providing a theoretical basis for its infrared and Raman spectra. The calculated frequencies for key functional groups are summarized below.

| Functional Group | Vibrational Mode | Calculated FT-IR Frequency (cm⁻¹) | Calculated FT-Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3565 | 3565 |

| C-H (Aromatic) | Stretching | 3119 - 3028 | 3118 - 3061 |

| C-H (Aliphatic) | Stretching | 2986 - 2928 | 2985 - 2927 |

| C=O (Carboxylic Acid) | Stretching | 1715 | 1715 |

| C=C (Aromatic) | Stretching | 1598 - 1452 | 1598 - 1452 |

| C-O (Furan) | Stretching | 1250 | 1250 |

| C-O (Carboxylic Acid) | Stretching | 1215 | 1215 |

Note: These values are based on theoretical calculations and may vary slightly from experimental results.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of similar 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[1][2] The proposed method involves a Friedel-Crafts-type reaction.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

Furan-2-yl-acetic acid

-

Phenylacetaldehyde

-

A suitable base (e.g., Sodium Hydride)

-

A reducing agent (e.g., Sodium borohydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, furan-2-yl-acetic acid is dissolved in an anhydrous solvent. A strong base is added portion-wise at 0°C to deprotonate the carboxylic acid and the alpha-carbon.

-

Aldol Condensation: Phenylacetaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography.

-

Reduction: Upon completion of the aldol condensation, a reducing agent is added to the reaction mixture to reduce the newly formed double bond.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is acidified with dilute hydrochloric acid and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

Computational Details for Vibrational Spectroscopy:

The theoretical vibrational frequencies were calculated using the Gaussian 09 software package. The geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The vibrational frequencies were then calculated at the same level of theory.

Biological Context and Signaling Pathways

Furan-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory effects. The anti-inflammatory properties of many natural and synthetic compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The MAPK pathway is a crucial signaling cascade that regulates a variety of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Furan derivatives have been shown to exert their anti-inflammatory effects by modulating the activity of key kinases within this pathway, such as p38 and JNK.

Below is a simplified diagram illustrating the potential interaction of this compound with the MAPK signaling pathway, leading to an anti-inflammatory response.

Caption: Potential modulation of the MAPK pathway by the target molecule.

This guide serves as a foundational resource for understanding the spectroscopic and potential biological characteristics of this compound. Further experimental validation of the NMR and mass spectrometric data, along with in-depth biological assays, will be crucial for the continued development and application of this compound in a therapeutic context.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-(Furan-2-yl)-4-phenylbutanoic Acid

This technical guide offers a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Furan-2-yl)-4-phenylbutanoic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted chemical shifts (δ) and coupling constants (J), provides a general experimental protocol for acquiring such spectra, and includes a visual representation of the molecule's structure.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are derived from the known NMR data of analogous structures, including 4-phenylbutanoic acid and 2-ethylfuran. The numbering of the atoms for spectral assignment is detailed in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | ~11-12 | Singlet (broad) | - | 1H |

| 2a | ~2.6-2.7 | Doublet of doublets | J ≈ 15, 7 | 1H |

| 2b | ~2.5-2.6 | Doublet of doublets | J ≈ 15, 8 | 1H |

| 3 | ~3.5-3.6 | Multiplet | - | 1H |

| 4a | ~2.9-3.0 | Doublet of doublets | J ≈ 14, 7 | 1H |

| 4b | ~2.8-2.9 | Doublet of doublets | J ≈ 14, 8 | 1H |

| 6 | ~6.0-6.1 | Doublet | J ≈ 3 | 1H |

| 7 | ~6.2-6.3 | Doublet of doublets | J ≈ 3, 2 | 1H |

| 8 | ~7.3-7.4 | Doublet | J ≈ 2 | 1H |

| 10, 14 | ~7.1-7.2 | Doublet | J ≈ 7 | 2H |

| 11, 13 | ~7.2-7.3 | Triplet | J ≈ 7 | 2H |

| 12 | ~7.15-7.25 | Triplet | J ≈ 7 | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| 1 | ~178-180 |

| 2 | ~38-40 |

| 3 | ~40-42 |

| 4 | ~35-37 |

| 5 | ~155-157 |

| 6 | ~105-107 |

| 7 | ~110-112 |

| 8 | ~141-143 |

| 9 | ~140-142 |

| 10, 14 | ~128-130 |

| 11, 13 | ~128-130 |

| 12 | ~126-128 |

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR data assignment.

Caption: Chemical structure of this compound.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are likely good candidates. The choice may depend on the solubility of the synthesized compound.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents. If not present, a small amount can be added to reference the spectra to 0.00 ppm.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and shape of the NMR signals.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

5. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak.

-

Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Logical Workflow for Spectral Prediction

The prediction of the ¹H and ¹³C NMR spectra for this compound was based on the following logical workflow:

Caption: Workflow for predicting the NMR spectra of the target molecule.

The Biological Versatility of the Furan Scaffold: A Technical Guide for Researchers

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a structural mimic for other aromatic systems have led to the development of a vast array of furan-containing compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity of Furan-Containing Compounds

Furan derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] The mechanisms underlying their antitumor activity are diverse and often involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected furan-containing compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-oxadiazole derivative 5a | Malignant melanoma | - | [1] |

| Structural hybrid 5d | A549 (Lung cancer) | 6.3 ± 0.7 | [1] |

| Compound 1 | HeLa (Cervical cancer) | 0.08 - 8.79 | [3] |

| Compound 24 | HeLa (Cervical cancer) | 0.08 - 8.79 | [3] |

| Compound 24 | SW620 (Colorectal cancer) | Moderate to potent | [3] |

| Pyridine carbohydrazide 4 | MCF-7 (Breast cancer) | 4.06 | [2] |

| N-phenyl triazinone 7 | MCF-7 (Breast cancer) | 2.96 | [2] |

| Furan-based derivative | NCI-H460 (Lung cancer) | 0.0029 | [2] |

Key Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of furan derivatives. Notably, the PI3K/Akt and Wnt/β-catenin pathways have been identified as key targets.[1][3]

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Some furan-containing compounds have been shown to exert their anticancer effects by promoting the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[1][3]

Caption: PI3K/Akt signaling pathway and the inhibitory role of PTEN.

Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. Certain furan derivatives have been found to suppress this pathway, leading to reduced cancer cell proliferation.[1][3]

Caption: Canonical Wnt/β-catenin signaling pathway.

Antimicrobial Activity of Furan-Containing Compounds

The furan nucleus is a key structural motif in numerous compounds with potent antimicrobial properties, effective against a range of bacteria and fungi.[4][5][6][7] Their mechanisms of action often involve the inhibition of microbial growth and the modification of essential enzymes.[4]

Quantitative Data on Antimicrobial Activity

The following table presents the antimicrobial activity of selected furan derivatives, with data shown as Minimum Inhibitory Concentration (MIC) or zone of inhibition.

| Compound/Derivative | Microorganism | MIC (µg/mL) or Zone of Inhibition (mm) | Reference |

| Furan fatty acid (7,10-EODA) | Staphylococcus aureus (MRSA) | Effective inhibition | [4] |

| 5-Nitrofuran derivatives | Gram-positive & Gram-negative bacteria | Inhibitory effects observed | [7] |

| Coumarin-cyanopyridine-furan hybrids | Various bacteria | Potent antimicrobial compounds | [5] |

| Furan-3-carboxamides | Various bacteria | Active molecules | [5] |

| (E)-l-(4'-aminophenyl)-3-(furan-2-yl)-prop-2-en-l-one | Gram-positive & MDR Gram-negative bacteria | Potentiates antibiotic activity | [5] |

| 2-amino-4-(2-furyl)pyridine-3-carbonitriles | Staphylococcus aureus, Pseudomonas aeruginosa, Candida utilis | Significant antimicrobial activity | [8] |

Anti-inflammatory Activity of Furan-Containing Compounds

Furan derivatives have also emerged as promising anti-inflammatory agents.[4][9] Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathways, as well as the inhibition of cyclooxygenase (COX) enzymes.[4][10][11]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected furan-containing compounds.

| Compound/Derivative | Target/Assay | Activity | Reference |

| 2,5-diaryl substituted furan-proline derivative | COX-2 | Selective inhibition (inhibited PGE2 secretion) | [10] |

| Pyridazinone derivatives (5b, 8b, 8c) | COX-2/15-LOX | Dual inhibition, high TNF-α inhibition | [11] |

| Furan natural derivatives | MAPK and PPAR-ɣ pathways | Regulatory effects | [4][12] |

Key Signaling Pathways in Anti-inflammatory Activity

The MAPK signaling cascade plays a central role in the inflammatory response. Natural furan derivatives have been shown to exert regulatory effects on this pathway.[4][12]

Caption: A simplified representation of the MAPK signaling cascade.

PPAR-γ is a nuclear receptor that plays a key role in regulating inflammation. Furan derivatives can modulate this pathway, contributing to their anti-inflammatory effects.[4][12]

Caption: The PPAR-γ signaling pathway in inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of furan-containing compounds.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well microplate

-

Furan-containing test compounds

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan-containing compounds in culture medium. After incubation, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][13] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Caption: A typical workflow for an MTT cytotoxicity assay.

Agar Well Diffusion Assay for Antimicrobial Susceptibility

This method is widely used to evaluate the antimicrobial activity of test compounds.[10]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. The presence of a clear zone of inhibition around the well indicates the antimicrobial activity of the compound.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial or fungal culture

-

Furan-containing test compounds

-

Positive control (known antibiotic)

-

Negative control (solvent)

-

Sterile cork borer or pipette tip

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the prepared inoculum to create a lawn of microbial growth.

-

Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch wells into the agar.[14]

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the furan-containing compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[3]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well using a ruler or calipers.[3]

COX Inhibition Assay

This assay is used to screen for the inhibitory activity of compounds against cyclooxygenase (COX) enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized product at a specific wavelength.[15]

Materials:

-

COX-2 inhibitor screening kit (commercial kits are available, e.g., from Cayman Chemical or Abcam)

-

Furan-containing test compounds

-

Reaction buffer

-

Heme

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Stannous chloride solution (to stop the reaction)

-

96-well plate

-

Microplate reader

Procedure (based on a typical commercial kit): [16][17]

-

Reagent Preparation: Prepare all reagents according to the kit's instructions. This may involve diluting the enzyme, buffer, and substrate.

-

Assay Setup: In a 96-well plate, set up wells for background, 100% initial activity (enzyme control), and inhibitor tests.

-

Inhibitor Incubation: Add the reaction buffer, heme, COX-2 enzyme, and the furan test compounds (at various concentrations) to the respective wells. Incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction by adding stannous chloride solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation or expression levels of proteins in a signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Materials:

-

Cell culture treated with furan compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells with furan compounds for the desired time. Lyse the cells in lysis buffer and quantify the protein concentration.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression or phosphorylation levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

References

- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 2. assaygenie.com [assaygenie.com]

- 3. hereditybio.in [hereditybio.in]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. Anticancer test with the MTT assay method [bio-protocol.org]

- 9. researchhub.com [researchhub.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. abcam.com [abcam.com]

Potential Therapeutic Applications of Butanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of butanoic acid derivatives, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them. Butanoic acid, a short-chain fatty acid, and its derivatives have garnered significant interest for their pleiotropic biological effects, primarily mediated through the inhibition of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation.

Introduction to Butanoic Acid Derivatives

Butanoic acid (butyric acid) is a four-carbon fatty acid produced by the microbial fermentation of dietary fiber in the colon.[1] Its derivatives, such as sodium butyrate, 4-phenylbutyrate (4-PBA), and tributyrin, have been investigated for a wide range of therapeutic applications.[2][3][4] These compounds are of particular interest due to their ability to modulate gene expression and influence cellular processes like proliferation, differentiation, and apoptosis.[1][5] The primary mechanism of action for many of these effects is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in chromatin remodeling and the regulation of gene transcription.[6]

Key Therapeutic Areas and Mechanisms of Action

The therapeutic potential of butanoic acid derivatives spans several disease areas, including oncology, neurology, and genetic disorders.

Oncology

In oncology, butanoic acid derivatives have demonstrated anti-neoplastic properties in a variety of cancers. The primary mechanism is the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells through HDAC inhibition.

Quantitative Data: In Vitro Cytotoxicity of Butanoic Acid Derivatives in Cancer Cell Lines

| Derivative | Cell Line | Cancer Type | IC50 (mM) | Exposure Time (h) | Reference |

| Sodium Butyrate | HCT116 | Colorectal Cancer | 0.45 | 72 | [1] |

| Sodium Butyrate | HT-29 | Colorectal Cancer | 2.15 | 72 | [7] |

| Sodium Butyrate | Caco-2 | Colorectal Cancer | 2.15 | 72 | [7] |

| Sodium Butyrate | SW480 | Colorectal Cancer | 3.67 | 72 | [1] |

| Sodium Butyrate | LOVO | Colorectal Cancer | 2.11 | 72 | [1] |

| Sodium Butyrate | HCT8 | Colorectal Cancer | 1.28 | 72 | [1] |

| Sodium Butyrate | MCF-7 | Breast Cancer | ~2.5 (max inhibition) | 72 | [5] |

| Sodium Butyrate | MDA-MB-231 | Breast Cancer | 2.56 | 72 | [8] |

| Sodium Butyrate | LN-405 | Glioblastoma | 26 | 72 | [9] |

| Sodium Butyrate | T98G | Glioblastoma | 22.7 | 72 | [9] |

| Sodium Propionate | MDA-MB-231 | Breast Cancer | 6.49 | 72 | [8] |

Quantitative Data: In Vivo Efficacy of Butanoic Acid Derivatives in Tumor Models

| Derivative | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Sodium Butyrate | Nude Mice Xenograft | Prostate Cancer (PC3) | 0.1-5 mM (i.v.) | Dose-dependent increase in apoptosis | [3] |

| Tributyrin | Nude Mice Xenograft | Prostate Cancer (PC3) | 0.1-5 mM (i.v.) | Stronger apoptotic effect than sodium butyrate | [3] |

| Sodium Butyrate | C57BL/6 Mice | NKTCL (RMA cells) | 300 mM in drinking water | Significant reduction in tumor volume and weight | [10] |

Neurological Disorders

Butanoic acid derivatives have shown neuroprotective effects in models of several neurological disorders, including Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). The mechanisms are multifaceted, involving HDAC inhibition, modulation of gene expression, and reduction of neuroinflammation.

In a mouse model of Huntington's disease, sodium butyrate treatment extended survival, improved motor performance, and delayed neuropathological progression.[6][11] This was associated with increased histone and Sp1 acetylation and altered gene expression, including upregulation of globins and MAP kinase phosphatase-1, suggesting improvements in oxidative phosphorylation and transcriptional regulation.[6][11]

Genetic Disorders

Sodium phenylbutyrate is an FDA-approved treatment for urea cycle disorders. It provides an alternative pathway for waste nitrogen excretion. Phenylbutyrate is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, a compound readily excreted in the urine, thereby removing excess nitrogen.

4-Phenylbutyrate has been investigated for its potential to correct the trafficking of the defective CFTR protein in cystic fibrosis. It is thought to act as a chemical chaperone and upregulate the expression of heat shock proteins like Hsp70, which can assist in the proper folding and transport of the mutant CFTR protein to the cell membrane.[12][13][14] This effect is mediated, at least in part, through the Elp2 component of the elongator complex and STAT-3 signaling.[12]

Pharmacokinetics of Butanoic Acid Derivatives

The clinical utility of butanoic acid derivatives is influenced by their pharmacokinetic properties.

Quantitative Data: Pharmacokinetic Parameters of Butanoic Acid Derivatives in Humans

| Derivative | Dosing Regimen | Cmax | Tmax | AUC | Half-life | Reference |

| Sodium Butyrate | N/A | N/A | N/A | N/A | < 5 min (initial), 13.7 min (terminal) | [15] |

| 4-Phenylbutyrate (Sodium Phenylbutyrate) | 75 mg/kg (pre-breakfast) | ~1.5 mM | ~1 h | N/A | N/A | [15][16] |

| 4-Phenylbutyrate (Sodium Phenylbutyrate) | 25 mg/kg (pre-breakfast) | ~0.5 mM | ~1 h | N/A | N/A | [15][16] |

| Tributyrin | 150-200 mg/kg (tid) | Median: 52 µM | N/A | N/A | Short | [4][17][18] |

Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating the therapeutic potential of butanoic acid derivatives.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is a general guideline for measuring HDAC activity in nuclear extracts.

Materials:

-

Nuclear extraction buffer

-

HDAC assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2; pH 8.0)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

Butanoic acid derivative of interest

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 355/460 nm)

Procedure:

-

Prepare nuclear extracts from cells of interest.

-

In a 96-well black microplate, add assay buffer.

-

Add the butanoic acid derivative at various concentrations (or a vehicle control).

-

Add the nuclear extract to each well.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition of HDAC activity for each concentration of the derivative and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for assessing the cytotoxic effects of butanoic acid derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Butanoic acid derivative of interest

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well clear microplate

-

Spectrophotometric plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the butanoic acid derivative for the desired time points (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol describes the detection of apoptosis in cells treated with butanoic acid derivatives.

Materials:

-

Cells treated with the butanoic acid derivative

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[19][20][21]

Preclinical Development Workflow

The preclinical development of a butanoic acid derivative as a therapeutic agent typically follows a structured workflow.

Conclusion

Butanoic acid derivatives represent a promising class of therapeutic agents with diverse applications. Their primary mechanism of action through HDAC inhibition provides a strong rationale for their use in oncology and neurological disorders. While challenges such as rapid metabolism and the need for high concentrations exist, the development of prodrugs and novel delivery systems continues to advance their therapeutic potential. Further research is warranted to fully elucidate their complex mechanisms of action and to optimize their clinical application.

References

- 1. Inhibitory effect of sodium butyrate on colorectal cancer cells and construction of the related molecular network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. casadesante.com [casadesante.com]

- 3. Sodium butyrate and tributyrin induce in vivo growth inhibition and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and pharmacologic study of tributyrin: an oral butyrate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase Inhibition by Sodium Butyrate Chemotherapy Ameliorates the Neurodegenerative Phenotype in Huntington's Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sodium Butyrate (NaB) and Sodium Propionate (NaP) Reduce Cyclin A2 Expression, Inducing Cell Cycle Arrest and Proliferation Inhibition of Different Breast Cancer Subtypes, Leading to Apoptosis [mdpi.com]

- 9. Exploring the combined anti-cancer effects of sodium butyrate and celastrol in glioblastoma cell lines: a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Histone deacetylase inhibition by sodium butyrate chemotherapy ameliorates the neurodegenerative phenotype in Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Phenylbutyrate stimulates Hsp70 expression through the Elp2 component of elongator and STAT-3 in cystic fibrosis epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. content-assets.jci.org [content-assets.jci.org]

- 14. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. researchgate.net [researchgate.net]

- 19. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Combining Sodium Butyrate With Cisplatin Increases the Apoptosis of Gastric Cancer In Vivo and In Vitro via the Mitochondrial Apoptosis Pathway [frontiersin.org]

- 21. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Furan-2-yl)-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 3-(furan-2-yl)-4-phenylbutanoic acid, a molecule of interest in medicinal chemistry due to its structural relation to known bioactive compounds. While specific biological data for this compound is not extensively available, this document consolidates existing spectroscopic characterization, proposes a detailed synthetic pathway with experimental protocols, and presents biological activity data of structurally similar molecules to guide future research and development. The information is structured to be a practical resource for researchers in drug discovery and organic synthesis.

Introduction

The furan scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic drugs exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a phenylbutanoic acid moiety introduces a pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The combination of these two motifs in this compound suggests its potential as a novel therapeutic agent. This guide aims to provide a thorough overview of the current knowledge on this compound and its analogs.

Chemical and Physical Properties

Basic chemical information for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 92190-42-6 |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| Synonyms | 3-Furan-2-yl-4-phenyl-butyric acid, 3-(2-furyl)-4-phenylbutanoic acid |

Proposed Synthesis

Currently, a specific experimental synthesis for this compound is not available in the published literature. However, a plausible and efficient three-step synthetic route is proposed based on well-established organic reactions.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of Ethyl 3-(furan-2-yl)propenoate (Horner-Wadsworth-Emmons Reaction)

-

Materials: Furfural, triethyl phosphonoacetate, sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN), lithium chloride (LiCl, if using DBU).

-

Procedure (using NaH):

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.05 eq) dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of furfural (1.0 eq) in anhydrous THF dropwise.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3-(furan-2-yl)propenoate.

-

Step 2: Synthesis of Ethyl 3-(furan-2-yl)-4-phenylbutanoate (Conjugate Addition)

-

Materials: Benzyl bromide, magnesium turnings, copper(I) iodide, anhydrous diethyl ether or THF, ethyl 3-(furan-2-yl)propenoate.

-

Procedure:

-

Prepare the benzylmagnesium bromide Grignard reagent by reacting benzyl bromide (2.2 eq) with magnesium turnings (2.4 eq) in anhydrous diethyl ether.

-

In a separate flask, suspend copper(I) iodide (1.1 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere.

-

Slowly add the freshly prepared benzylmagnesium bromide solution to the CuI suspension and stir for 30 minutes to form the benzyl organocuprate (Gilman reagent).

-

Add a solution of ethyl 3-(furan-2-yl)propenoate (1.0 eq) in anhydrous diethyl ether dropwise to the Gilman reagent at -78 °C.

-

Stir the reaction mixture at this temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield ethyl 3-(furan-2-yl)-4-phenylbutanoate.

-

Step 3: Synthesis of this compound (Saponification)

-

Materials: Ethyl 3-(furan-2-yl)-4-phenylbutanoate, sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve ethyl 3-(furan-2-yl)-4-phenylbutanoate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

Extract the precipitated product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound. The product can be further purified by recrystallization if necessary.

-

Spectroscopic and Computational Data

A detailed computational study using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level has been performed to characterize this compound.[1] The study provides calculated values for bond lengths, bond angles, and vibrational frequencies.

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Calculated FT-IR Frequency | Calculated FT-Raman Frequency |

| O-H stretch (acid) | 3568 | 3567 |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C=O stretch (acid) | 1750 | 1749 |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |

| C-O stretch (furan) | 1250-1050 | 1250-1050 |

Note: These are computationally predicted values and may differ from experimental results.

The study also investigated the molecule's electronic properties, including the HOMO-LUMO energy gap, and performed molecular docking studies to explore potential biological interactions.[1]

Biological Activity of Related Compounds

While no specific biological activity has been reported for this compound, a study on the closely related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has shown promising antimicrobial activity.[1][2]

Diagram of a General Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

| Compound Structure | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| 3-Phenyl-3-(furan-2-yl)propanoic acid | Candida albicans | 64 | [1] |

| Escherichia coli | >128 | [1] | |

| Staphylococcus aureus | 128 | [1] | |

| 3-(p-Tolyl)-3-(furan-2-yl)propanoic acid | Candida albicans | 64 | [1] |

| Escherichia coli | >128 | [1] | |

| Staphylococcus aureus | 128 | [1] | |

| 3-(3,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | Candida albicans | 64 | [1] |

| Escherichia coli | >128 | [1] | |

| Staphylococcus aureus | 128 | [1] |

The data indicates that these furan derivatives exhibit notable activity against the yeast-like fungus Candida albicans and moderate activity against the Gram-positive bacterium Staphylococcus aureus.[1][2]

Future Directions

The lack of experimental data for this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the resulting compound fully characterized using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) to confirm its structure and compare with the computational data.

-

Biological Screening: The synthesized compound should be subjected to a broad range of biological assays to determine its pharmacological profile. Based on its structural motifs, screening for anti-inflammatory, antimicrobial, and anticancer activities would be a logical starting point.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs of this compound would help in establishing a clear SAR, which is crucial for optimizing its biological activity and developing potential drug candidates.

Conclusion

This compound is a molecule with significant potential for biological activity, stemming from its hybrid structure containing a furan ring and a phenylbutanoic acid moiety. While current literature lacks specific experimental data on its synthesis and pharmacology, this guide provides a robust framework for initiating such studies. The proposed synthetic pathway offers a clear and feasible approach to obtaining the compound, and the biological data from closely related analogs suggest promising avenues for pharmacological investigation. This document serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related furan-containing compounds.

References

A Comprehensive Technical Guide to the Discovery and History of Furan-Based Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of furan-based carboxylic acids. It details the pivotal moments from their initial isolation to modern biocatalytic and industrial production methods. The guide is structured to serve as a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed experimental protocols, comparative data, and visualizations of key pathways and historical progressions.

The Dawn of Furan Chemistry: Early Discoveries

The journey into the world of furan compounds began not with the parent heterocycle, but with one of its carboxylic acid derivatives. The name "furan" itself is derived from the Latin word furfur, meaning bran, a nod to the agricultural sources from which these compounds were first obtained.[1][2]

The seminal discovery was made in 1780 by the German-Swedish pharmaceutical chemist Carl Wilhelm Scheele.[1][2][3][4][5][6][7] Through the dry distillation of mucic acid (a sugar acid derived from galactose), he isolated a compound he named "pyromucic acid."[1] This substance is now known as 2-furoic acid (or furan-2-carboxylic acid) and its discovery represents the first-ever synthesis of a furan compound.[1][2][3]